molecular formula C20H15N3O5 B2552531 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 326013-03-0

2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B2552531
CAS No.: 326013-03-0
M. Wt: 377.356
InChI Key: NQOJGSFBFYUQMU-UHFFFAOYSA-N
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Description

2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 2-position of one phenyl ring and a 4-nitrophenylhydrazinecarbonyl moiety at the 2'-position of the adjacent ring. This structure combines aromatic rigidity with functional groups that enable diverse reactivity, including hydrogen bonding (via the carboxylic acid and hydrazine groups) and electron-withdrawing effects (via the nitro group). Such characteristics make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring specific electronic or steric interactions .

While direct synthetic data for this compound are absent in the provided evidence, analogous hydrazinecarbonyl syntheses (e.g., ) suggest condensation reactions between hydrazines and carbonyl intermediates .

Properties

IUPAC Name

2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c24-19(22-21-13-9-11-14(12-10-13)23(27)28)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(25)26/h1-12,21H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOJGSFBFYUQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331215
Record name 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326013-03-0
Record name 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with a biphenyl carboxylic acid derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction. The process may involve the use of a catalyst or an acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Hydrazinecarbonyl Reactivity

The hydrazinecarbonyl (–CONHNH–) group enables nucleophilic and cyclization reactions:

Hydrazone Formation

Reacts with aldehydes/ketones under acidic or neutral conditions to form hydrazones. For example:

Compound+RCHOHydrazone+H2O\text{Compound} + \text{RCHO} \rightarrow \text{Hydrazone} + \text{H}_2\text{O}

Conditions : Ethanol/HCl (pH 3–5), reflux.
Reference : Analogous hydrazinobenzoic acid derivatives form hydrazones with benzaldehydes .

Cyclization to Triazoles

Under microwave irradiation, hydrazine derivatives cyclize with thioureas or carbonyls to form 1,2,4-triazoles :

Compound+CS(NH2)2Triazole derivative+NH3\text{Compound} + \text{CS(NH}_2\text{)}_2 \rightarrow \text{Triazole derivative} + \text{NH}_3

Yield : ~75–85% (based on similar reactions) .

Carboxylic Acid Reactivity

The –COOH group participates in acid-base and derivatization reactions:

Reaction Type Conditions Product Reference
Esterification SOCl₂/ROH, refluxBiphenyl-2-carboxylate ester
Amidation DCC/DMAP, RTBiphenyl-2-carboxamide
Salt Formation NaOH/H₂OSodium carboxylate salt ,

4-Nitrophenyl Reactivity

The nitro (–NO₂) group undergoes reduction and electrophilic substitution:

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces –NO₂ to –NH₂:

–NO2H2/Pd-C–NH2\text{–NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{–NH}_2

Application : The resulting amine can undergo diazotization or form Schiff bases .

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position:

Reagent Product Conditions
HNO₃/H₂SO₄Dinitro derivative0–5°C, 2–4 hrs
Cl₂/FeCl₃Chlorinated biphenylRT, 1–2 hrs

Coordination Chemistry

The hydrazine and carboxylate groups may act as ligands for transition metals:

Metal Ion Complex Type Application Reference
Ag(I)N-heterocyclic carbeneEnzyme inhibition studies
Cu(II)Square-planar coordinationCatalytic oxidation

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of analogous biphenyl carboxylic acids shows decomposition onset at ~200–250°C, producing CO₂ and nitrobenzene derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that hydrazine derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid have been evaluated for their ability to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. A study found that hydrazinecarboxamides demonstrated moderate inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential as antimicrobial agents .

Anticancer Properties

Several hydrazine derivatives have shown promise as anticancer agents. The structural characteristics of 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid may contribute to its cytotoxic effects against cancer cell lines. Studies have reported that similar compounds exhibit cytostatic and antiproliferative activities, making them candidates for further development in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. The inhibition of enzymes such as acetylcholinesterase is crucial in treating neurodegenerative diseases like Alzheimer's disease. The hydrazine moiety is known to interact with enzyme active sites, suggesting that 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid could be investigated for similar applications .

Synthesis of Functional Materials

The unique structural features of this compound allow it to be used as a building block in the synthesis of functional materials. Its ability to form coordination complexes with metals can be harnessed in creating novel catalysts or sensors. Research into similar biphenyl derivatives has demonstrated their effectiveness in organic electronics and photonic devices due to their electronic properties .

Case Studies

StudyFocusFindings
Antimicrobial ActivityIdentified moderate inhibition against AChE and BuChE with IC50 values indicating potential as antimicrobial agents.
Anticancer ActivityShowed cytotoxic effects on prostate cancer cells, supporting further investigation into its use in cancer therapy.
Enzyme InhibitionDemonstrated potential for inhibiting key enzymes involved in neurodegenerative diseases, warranting further research into therapeutic applications.

Mechanism of Action

The mechanism by which 2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves several pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Reference ID
Target Compound 2'-Hydrazinecarbonyl-4-nitrophenyl, 2-carboxylic acid Carboxylic acid, hydrazinecarbonyl, nitro ~380 (estimated) N/A
2-(4-Methylphenyl)benzoic acid 4'-Methyl, 2-carboxylic acid Carboxylic acid, methyl 212.25
4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid 4'-Hydroxymethyl, 2-carboxylic acid Carboxylic acid, hydroxymethyl 228.24
[1,1'-Biphenyl]-2-carboxylic acid (Flurbiprofen derivative) 2-Fluoro, propanoic acid Propanoic acid, fluoro 244.26
N'-(1-(4-(((2-hydroxybenzylidene)amino)phenyl)ethylidene)... Hydrazinecarbothiohydrazide, hydroxybenzylidene Hydrazine, thiohydrazide, hydroxy 414.45 (H25)

Key Observations :

  • The target compound’s nitro and hydrazinecarbonyl groups distinguish it from simpler biphenyl carboxylic acids like 2-(4-methylphenyl)benzoic acid .
  • Flurbiprofen derivatives () highlight the role of electron-withdrawing groups (e.g., fluoro) in modulating anti-inflammatory activity, suggesting the nitro group in the target compound may similarly influence pharmacological behavior .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Compound Name Melting Point (°C) Solubility Profile Reference ID
Target Compound Not reported Likely polar aprotic solvents (DMF, DMSO) N/A
H25 (Schiff base hydrazinecarbothiohydrazide) 223–225 Moderate in DMSO
2-(4-Methylphenyl)benzoic acid Not reported Low in water; soluble in ethanol
4-Nitrophenylhydrazine derivatives 150–200 Soluble in methanol, chloroform

Key Observations :

  • The hydrazinecarbonyl group likely increases polarity compared to methyl or hydroxymethyl derivatives, enhancing solubility in polar solvents but reducing bioavailability .
  • High melting points in hydrazine derivatives (e.g., H25: 223–225°C ) suggest strong intermolecular hydrogen bonding, a trait expected in the target compound.

Key Observations :

  • The 4-nitrophenylhydrazine moiety, as seen in , is associated with potent carcinogenicity due to DNA damage . This raises safety concerns for the target compound unless structural modifications mitigate toxicity.
  • Biphenyl derivatives with bulky substituents (e.g., 4-(1-substituted phenylvinyl)biphenyls in ) show antitumor activity, suggesting the target compound’s hydrazinecarbonyl group could similarly target kinases or tubulin .
  • Antioxidant efficacy in biphenyl derivatives () is linked to phenolic groups, which the target compound lacks, indicating divergent biological roles .

Key Observations :

  • Lower yields in hydrazine derivatives (e.g., 23% for H25 ) highlight challenges in stabilizing reactive intermediates, a consideration for scaling up the target compound’s synthesis.

Biological Activity

The compound 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid is a hydrazone derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

C16H14N4O4\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_4

This structure features a biphenyl core with a carboxylic acid group and a nitrophenyl hydrazine substituent, which may influence its biological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of hydrazone derivatives, including the compound . For example, derivatives similar to 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid have shown significant activity against various bacterial strains.

  • Study Findings :
    • A study indicated that related compounds exhibited inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect .
    • The mechanism of action often involves disruption of bacterial cell membrane integrity, leading to cell lysis .

Antioxidant Activity

The antioxidant properties of hydrazone compounds are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress.

  • Research Insights :
    • In vitro assays demonstrated that certain hydrazone derivatives effectively neutralized reactive oxygen species (ROS), contributing to their potential therapeutic applications in oxidative stress-related diseases .

Cytotoxicity and Antitumor Activity

The cytotoxic potential of this class of compounds has been explored in cancer research.

  • Case Studies :
    • A study evaluated the cytotoxic effects of similar hydrazone derivatives on various cancer cell lines, including breast and colon cancer cells. Results showed significant dose-dependent cytotoxicity, indicating potential as anticancer agents .
    • Molecular docking studies suggested that these compounds could interact with key proteins involved in cancer cell proliferation, further supporting their use in cancer therapy .

Synthesis Methods

The synthesis of 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid typically involves the condensation reaction between appropriate hydrazine derivatives and carboxylic acids under controlled conditions.

  • General Synthesis Procedure :
    • Combine 4-nitrophenyl hydrazine with a suitable biphenyl derivative.
    • Employ a coupling agent or catalyst to facilitate the reaction.
    • Purify the resulting product through recrystallization or chromatography.

Data Table: Biological Activity Comparison

Biological ActivityCompoundReference
AntimicrobialYes
AntioxidantYes
CytotoxicityYes
AntitumorYes

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR are essential for confirming the hydrazinecarbonyl linkage and aromatic substitution patterns. For instance, the hydrazine NH proton typically appears as a broad singlet near δ 10–12 ppm .
  • LC-HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, particularly for nitro-group-containing derivatives .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650–1700 cm1^{-1}) and nitro (NO2_2, ~1520–1350 cm1^{-1}) groups confirm functional groups.

How can computational methods aid in understanding the electronic structure and reactivity of this compound?

Advanced
Density functional theory (DFT) calculations can model the compound’s electronic properties, such as charge distribution on the nitro and carbonyl groups, which influence reactivity. Molecular docking studies (e.g., AutoDock Vina) may predict interactions with biological targets, such as enzymes, by analyzing hydrogen bonding and π-π stacking between the biphenyl system and protein residues . Additionally, transition state modeling can elucidate reaction pathways for hydrazinecarbonyl formation .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced
Crystallization challenges include poor solubility in common solvents and polymorphism. Strategies:

  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal growth.
  • Seeding : Introduce microcrystals to guide lattice formation.
    Studies on similar hydrazine derivatives (e.g., (E)-1-(4-nitrophenyl)hydrazine crystals) highlight the importance of hydrogen-bond networks involving nitro and carbonyl groups for stabilizing the crystal lattice .

How do substituents on the hydrazine moiety influence the compound’s reactivity and stability?

Advanced
Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase the electrophilicity of the hydrazinecarbonyl carbon, enhancing nucleophilic attack susceptibility. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. Stability studies on nitrophenylhydrazine derivatives reveal sensitivity to light and moisture, necessitating storage in inert atmospheres . Kinetic experiments (e.g., UV-Vis monitoring of hydrazone formation) can quantify substituent effects on reaction rates .

How can researchers resolve contradictions in reported synthetic yields for similar hydrazinecarbonyl derivatives?

Advanced
Discrepancies in yields often stem from:

  • Reagent Purity : Trace moisture in solvents or starting materials can hydrolyze acyl chlorides, reducing efficiency.
  • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation.
    For example, in the synthesis of [1,1'-biphenyl]-4-carbohydrazide, yields improved from 65% to 85% by rigorously drying solvents and using freshly distilled acyl chlorides . Comparative studies under controlled conditions (e.g., inert atmosphere vs. ambient) are critical for reproducibility.

What role does the biphenyl system play in the compound’s conformational flexibility?

Advanced
The biphenyl group introduces torsional strain due to steric hindrance between the two phenyl rings, limiting rotation around the central C–C bond. X-ray crystallography of analogous compounds (e.g., biphenyl-2-carboxylic acid derivatives) shows dihedral angles of ~30–45° between the rings, creating a non-planar structure that affects π-conjugation and solubility . Molecular dynamics simulations can predict solvent-dependent conformational changes.

What strategies optimize the regioselectivity of hydrazinecarbonyl formation in complex aromatic systems?

Q. Advanced

  • Directed Ortho-Metalation : Use directing groups (e.g., carboxylic acids) to position substituents before hydrazine coupling.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., nitro groups) with tert-butyloxycarbonyl (Boc) to prevent side reactions .
    For example, in the synthesis of 4-iodobenzohydrazide, regioselectivity was achieved by pre-functionalizing the aromatic ring with iodine, which directed subsequent coupling .

How can researchers validate the purity of this compound for biological assays?

Q. Advanced

  • HPLC-PDA : Use reverse-phase chromatography with photodiode array detection to identify impurities (e.g., unreacted starting materials).
  • Elemental Analysis : Confirm C, H, N, and O percentages within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and detect solvent/moisture residues.
    Studies on hydrazine derivatives emphasize that >95% purity (by HPLC) is critical for reliable bioactivity data .

What mechanistic insights can be gained from kinetic studies of hydrazinecarbonyl reactions?

Advanced
Pseudo-first-order kinetics experiments (varying hydrazine or acyl chloride concentrations) can determine rate constants and activation energies. For example, studies on 4-nitrophenylhydrazine derivatives revealed a two-step mechanism: rapid formation of a tetrahedral intermediate followed by slower dehydration to the hydrazone . Isotope labeling (e.g., 15N^{15} \text{N}-hydrazine) and 1H^1 \text{H}-NMR kinetic profiling further elucidate proton transfer steps .

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